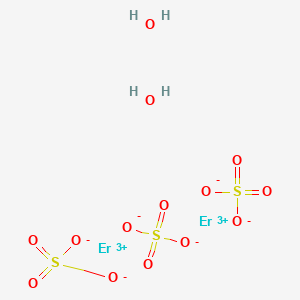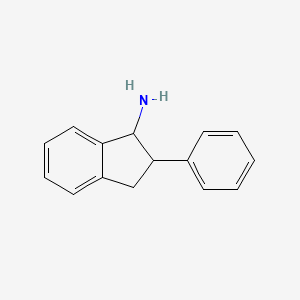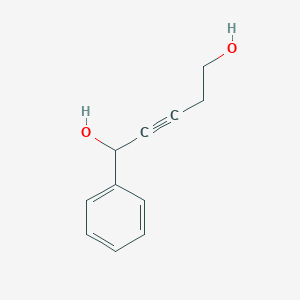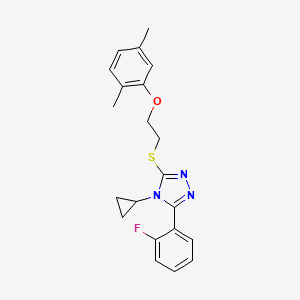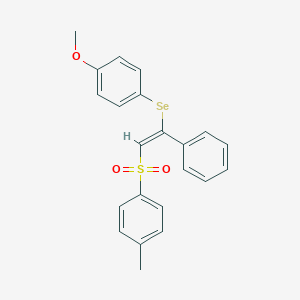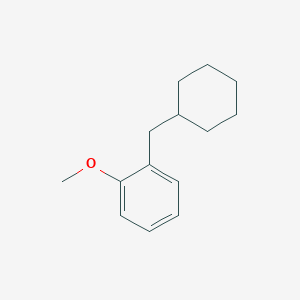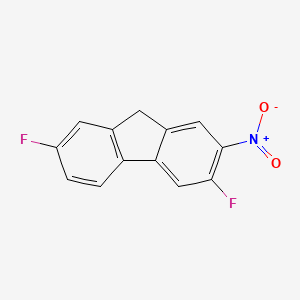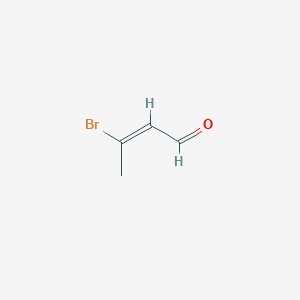
(2E)-3-bromobut-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Bromobut-2-enal is an organic compound characterized by the presence of a bromine atom attached to a butenal structure. This compound is notable for its applications in various chemical reactions and its potential utility in scientific research. The structure of (E)-3-Bromobut-2-enal includes a double bond between the second and third carbon atoms, with the bromine atom attached to the third carbon and an aldehyde group at the first carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Bromobut-2-enal typically involves the bromination of but-2-enal. One common method is the addition of bromine to but-2-enal in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the addition and ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of (E)-3-Bromobut-2-enal may involve continuous flow processes where but-2-enal is reacted with bromine under controlled conditions. The use of catalysts and specific reaction chambers can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-Bromobut-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed:
Oxidation: 3-Bromobutanoic acid.
Reduction: 3-Bromobutanol.
Substitution: 3-Hydroxybut-2-enal or 3-Aminobut-2-enal.
Applications De Recherche Scientifique
(E)-3-Bromobut-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-3-Bromobut-2-enal involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactive sites make (E)-3-Bromobut-2-enal a versatile compound in chemical synthesis.
Comparaison Avec Des Composés Similaires
(Z)-3-Bromobut-2-enal: The cis-isomer of (E)-3-Bromobut-2-enal, with different spatial arrangement of atoms.
3-Chlorobut-2-enal: Similar structure but with a chlorine atom instead of bromine.
3-Bromobutanal: Lacks the double bond present in (E)-3-Bromobut-2-enal.
Propriétés
Formule moléculaire |
C4H5BrO |
|---|---|
Poids moléculaire |
148.99 g/mol |
Nom IUPAC |
(E)-3-bromobut-2-enal |
InChI |
InChI=1S/C4H5BrO/c1-4(5)2-3-6/h2-3H,1H3/b4-2+ |
Clé InChI |
YXUMKCALEMGCQT-DUXPYHPUSA-N |
SMILES isomérique |
C/C(=C\C=O)/Br |
SMILES canonique |
CC(=CC=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



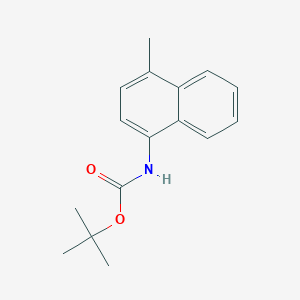
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)
